N',N'-Dimethyl-N-(2-(pyrrolidin-1-yl)quinolin-4-yl)ethane-1,2-diamine
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine is a complex organic compound with a unique structure that combines a quinoline core with dimethylamino and pyrrolidinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyrrolidinyl group and finally the dimethylaminoethyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Similar in structure but with a naphthalimide core.
N-[2-(dimethylamino)ethyl]-2-(methylamino)-acetamide: Similar in structure but with an acetamide group.
Uniqueness
N-[2-(dimethylamino)ethyl]-2-(pyrrolidin-1-yl)quinolin-4-amine is unique due to its specific combination of functional groups and the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H24N4 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(2-pyrrolidin-1-ylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H24N4/c1-20(2)12-9-18-16-13-17(21-10-5-6-11-21)19-15-8-4-3-7-14(15)16/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,18,19) |
InChI Key |
NQIPPTHQQHTAEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)N3CCCC3 |
Origin of Product |
United States |
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